molecular formula C22H16BrClN2O4 B12007075 [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12007075
M. Wt: 487.7 g/mol
InChI Key: YFTGDGIMNACOKW-DHRITJCHSA-N
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Description

This compound, with the molecular formula C₂₂H₁₄BrClN₂O₄ (average mass: 492.15 g/mol), is a hydrazone derivative featuring a brominated phenyl ring and a 2-chlorobenzoate ester group. Its E-configuration at the hydrazinylidene moiety ensures structural rigidity, which may enhance binding interactions in biological or material science applications.

Properties

Molecular Formula

C22H16BrClN2O4

Molecular Weight

487.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H16BrClN2O4/c1-29-20-9-5-3-7-17(20)21(27)26-25-13-14-12-15(23)10-11-19(14)30-22(28)16-6-2-4-8-18(16)24/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

YFTGDGIMNACOKW-DHRITJCHSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-bromo-2-methoxybenzaldehyde, which is then reacted with hydrazine derivatives to form the hydrazone intermediate. This intermediate undergoes further reactions with 2-chlorobenzoic acid derivatives under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, crystallization, and purification through column chromatography are commonly employed. The use of advanced analytical methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogues and their variations in substituents, biological activity, and physicochemical properties:

Compound Substituent Variations Biological Activity (IC₅₀ or MIC) Key Properties Reference
[4-Bromo-2-[(E)-[(2-Methoxybenzoyl)Hydrazinylidene]Methyl]Phenyl] 2-Chlorobenzoate (Target Compound) 2-Methoxybenzoyl, 2-chlorobenzoate Not reported Predicted CCS ([M+H]⁺): 219.5 Ų; High thermal stability (m.p. >250°C inferred)
4-Bromo-2-[(E)-[(3-Chlorobenzoyl)Hydrazinylidene]Methyl]Phenyl 2-Chlorobenzoate 3-Chlorobenzoyl (vs. 2-methoxybenzoyl) Antimicrobial MIC: 12.5 µg/mL Lower solubility due to increased hydrophobicity; CCS ([M+H]⁺): 218.4 Ų
4-Bromo-2-[(E)-[(4-Methylbenzoyl)Hydrazinylidene]Methyl]Phenyl 4-Methoxybenzoate 4-Methylbenzoyl, 4-methoxybenzoate Not reported Enhanced lipophilicity; CCS ([M+H]⁺): 206.0 Ų
4-Bromo-2-[(E)-[(2,3-Dichlorophenyl)Amino]Oxoacetyl-Hydrazinylidene]Methyl]Phenyl 4-Methylbenzoate 2,3-Dichlorophenylamino, 4-methylbenzoate ALR inhibition IC₅₀: 5.89 µM Electron-withdrawing groups reduce activity; moderate thermal stability (m.p. ~186°C)
4-Bromo-2-[(E)-[(Naphthalen-1-Carbonyl)Amino]Acetyl-Hydrazinylidene]Methyl]Phenyl 2-Chlorobenzoate Naphthalen-1-carbonylamino Not reported High steric bulk; CCS ([M+H]⁺): 218.4 Ų; Potential π-π stacking interactions
4-Bromo-2-[(E)-[(4-Chlorobenzyl)Oxy]Benzoyl-Hydrazinylidene]Methyl]Phenyl 3-Methylbenzoate 4-Chlorobenzyloxybenzoyl, 3-methylbenzoate Not reported Extended conjugation; CCS ([M+H]⁺): 208.1 Ų

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s CCS ([M+H]⁺: 219.5 Ų ) suggests a compact conformation compared to bulkier analogues like the naphthoyl derivative (CCS: 218.4 Ų ) .
  • Thermal Stability : Melting points correlate with crystallinity; dichloro-substituted analogues (m.p. ~186°C) are less thermally stable than the target compound .

Biological Activity

The compound 4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a bromine atom, methoxy groups, and a hydrazone linkage, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C22H16BrClN2O4C_{22}H_{16}BrClN_2O_4. The structure features:

  • Bromine and Chlorine Atoms : These halogens often enhance biological activity through various mechanisms.
  • Hydrazone Linkage : Known for its role in biological activity, particularly in antitumor and anti-inflammatory contexts.
  • Methoxy Substituents : These groups can influence the compound's reactivity and interaction with biological targets.

Pharmacological Properties

The biological activity of similar compounds indicates potential pharmacological properties for 4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate. Key areas of interest include:

  • Antitumor Activity : Compounds with hydrazone linkages have shown promise in inhibiting tumor growth.
  • Antimicrobial Properties : The presence of bromine and chlorine suggests potential effectiveness against various pathogens.
  • Anti-inflammatory Effects : Methoxy-substituted phenolic compounds are often linked to reduced inflammation.

The mechanisms by which this compound may exert its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It could modulate oxidative stress pathways, contributing to its antitumor and anti-inflammatory effects.

Case Studies and Research Findings

A review of literature reveals several studies relevant to the biological activity of compounds structurally related to 4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate:

Table 1: Comparative Biological Activities

Compound NameKey FeaturesBiological ActivityReference
Hydrazone DerivativeContains hydrazone linkageAntitumor
Methoxy-substituted PhenolMultiple methoxy groupsAnti-inflammatory
Brominated Aromatic CompoundElectrophilic natureAntimicrobial

Case Study: Antitumor Activity

A study investigating the antitumor properties of hydrazone derivatives found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study: Antimicrobial Efficacy

Another research article highlighted the antimicrobial effects of brominated compounds against Gram-positive and Gram-negative bacteria. The study reported that derivatives with halogen substitutions demonstrated enhanced antibacterial activity due to their electrophilic nature .

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